molecular formula C18H20N2O4S B4752239 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B4752239
M. Wt: 360.4 g/mol
InChI Key: FAGGGNBJYZHGDV-UHFFFAOYSA-N
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Description

4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a fascinating organic compound known for its unique molecular structure that combines elements of both aromatic and aliphatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

  • Preparation of the Aminocarbonyl Intermediate: : Reacting 4-(3,4-dimethylphenyl)-2-thienylamine with an appropriate aminocarbonyl reagent under controlled conditions.

  • Coupling Reaction: : The intermediate is then subjected to a coupling reaction with methyl thioester, under the presence of a suitable coupling agent like EDCI or DCC.

  • Final Acidification: : The resultant product is then acidified to yield this compound.

Industrial Production Methods

Industrially, this compound is synthesized using optimized large-scale processes that ensure high yield and purity. This often involves:

  • Bulk Reactors: : Utilizing bulk reactors to handle large volumes of reactants.

  • Process Optimization: : Fine-tuning reaction parameters such as temperature, pressure, and pH to maximize efficiency.

  • Purification Techniques: : Using methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions which can modify the thienyl or phenyl rings.

  • Reduction: : Reduction reactions typically affect the aminocarbonyl groups, often using agents like NaBH4.

  • Substitution: : This compound is prone to various substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substituents: : Halogens or alkyl groups introduced using Friedel-Crafts alkylation.

Major Products

  • Oxidation: : Yields compounds with additional oxygen functionalities such as hydroxyl or ketone groups.

  • Reduction: : Produces more simplified structures with amine or alcohol groups.

  • Substitution: : Generates various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex organic molecules, particularly in creating heterocyclic compounds.

Biology

Potentially useful in studying biological processes involving the functional groups present in its structure.

Medicine

Investigated for its potential pharmaceutical properties, particularly in drug design and development.

Industry

Applied in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves interactions with specific molecular targets. The aminocarbonyl groups likely form hydrogen bonds with target proteins or enzymes, while the aromatic systems may engage in π-π interactions. The pathways involved could include enzymatic modulation or receptor binding, which need to be further elucidated through experimental studies.

Comparison with Similar Compounds

Compared to other similar compounds like 4-{[3-(aminocarbonyl)-4-(phenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid or 4-{[3-(aminocarbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, our compound stands out due to the presence of the dimethylphenyl group

Similar Compounds

  • 4-{[3-(aminocarbonyl)-4-(phenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

  • 4-{[3-(aminocarbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

  • 4-{[3-(aminocarbonyl)-4-(2-methylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

That covers the detailed rundown of this compound

Properties

IUPAC Name

4-[[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-9-4-5-12(8-10(9)2)15-11(3)25-18(16(15)17(19)24)20-13(21)6-7-14(22)23/h4-5,8H,6-7H2,1-3H3,(H2,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGGGNBJYZHGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

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